molecular formula C10H12Cl2N2O B2396905 5-(Aminomethyl)quinolin-6-ol dihydrochloride CAS No. 84174-50-5

5-(Aminomethyl)quinolin-6-ol dihydrochloride

Cat. No.: B2396905
CAS No.: 84174-50-5
M. Wt: 247.12
InChI Key: XDWNOVILGQGLQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)quinolin-6-ol dihydrochloride typically involves the reaction of quinoline derivatives with aminomethylating agents under controlled conditions. One common method involves the reaction of 6-hydroxyquinoline with formaldehyde and ammonium chloride, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)quinolin-6-ol dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, amine derivatives, and substituted quinoline compounds .

Scientific Research Applications

5-(Aminomethyl)quinolin-6-ol dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)quinolin-6-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(Aminomethyl)quinolin-6-ol dihydrochloride include other quinoline derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique aminomethyl group at the 5-position and the hydroxyl group at the 6-position. This specific arrangement of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various research and industrial applications .

Properties

IUPAC Name

5-(aminomethyl)quinolin-6-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.2ClH/c11-6-8-7-2-1-5-12-9(7)3-4-10(8)13;;/h1-5,13H,6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWNOVILGQGLQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2CN)O)N=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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